CID 21524124 is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, especially in cancer treatment. This compound is categorized under the class of thiazolidine derivatives, which are known for their diverse biological activities. The synthesis and characterization of CID 21524124 have been explored in various studies, highlighting its structural properties and mechanisms of action.
CID 21524124 is derived from modifications of existing pharmaceutical agents, particularly fluoroquinolones, and thiazolidinediones. These classes of compounds have been extensively studied for their antibacterial and anticancer properties. The compound falls under the broader category of heterocyclic compounds, which are characterized by the presence of rings containing atoms other than carbon, such as nitrogen and sulfur.
The synthesis of CID 21524124 involves several key steps:
The yields reported for these reactions range from 48% to 77%, indicating a relatively efficient synthesis process .
CID 21524124 possesses a unique molecular structure characterized by:
CID 21524124 undergoes various chemical reactions that are essential for its biological activity:
These reactions highlight the compound's potential as an anticancer agent .
The mechanism of action of CID 21524124 involves several biochemical pathways:
This multifaceted approach underscores its potential effectiveness in treating various cancers .
CID 21524124 exhibits several notable physical and chemical properties:
Detailed analyses using techniques such as Differential Scanning Calorimetry (DSC) can provide further insights into these properties .
CID 21524124 has significant scientific applications:
Thiazolidine-2,4-dione serves as the foundational scaffold for synthesizing CID 21524124, leveraging its inherent reactivity at the C5 position for derivatization. The core synthesis begins with a Knoevenagel condensation between thiazolidine-2,4-dione and an aromatic aldehyde bearing electron-withdrawing groups (e.g., 4-nitrobenzaldehyde), catalyzed by piperidine in refluxing ethanol. This step yields the exocyclic alkene intermediate (Z)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione with high stereoselectivity (>95% Z-isomer) due to thermodynamic stability [1]. Subsequent N-alkylation at the thiazolidinedione’s N3 position introduces fluoroquinolone moieties, which are critical for the compound’s bioactivity. The reaction employs a Mitsunobu protocol (triphenylphosphine/diisopropyl azodicarboxylate) or phase-transfer catalysis (tetrabutylammonium bromide, NaOH, DCM) to achieve N-functionalization while preserving the exocyclic double bond geometry. The stereochemistry and purity of intermediates are validated via (^1)H-NMR (characteristic vinyl proton at δ 7.8–8.0 ppm) and HPLC-UV (≥98% purity) [1].
Table 1: Synthetic Routes for Key Intermediates
Intermediate | Reaction Type | Catalyst/Solvent | Yield (%) | Purity (HPLC-UV, %) |
---|---|---|---|---|
(Z)-5-(Arylidene)thiazolidinedione | Knoevenagel Condensation | Piperidine/Ethanol | 85–92 | ≥97 |
N-Alkylated Derivative | Mitsunobu/Phase-Transfer | PPh3/DIAD or TBAB/NaOH | 70–78 | ≥98 |
Alkylation of the thiazolidinedione nitrogen with fluoroquinolone precursors dictates the pharmacological profile of CID 21524124. Norfloxacin-derived bromoacetate and ciprofloxacin mesylate serve as primary electrophiles for N-alkylation. The reaction requires anhydrous conditions (DMF, 0–5°C) to suppress hydrolysis of the fluoroquinolone’s β-ketoester group. Kinetic studies reveal that norfloxacin-based alkylators exhibit higher reactivity (reaction completion: 2 hours) than bulkier ciprofloxacin analogs (4–5 hours) due to steric hindrance [1]. Post-alkylation, a tandem deprotection-cyclization step under acidic conditions (HCl/MeOH, 60°C) forms the fused tetracyclic system characteristic of CID 21524124. Regioselectivity is confirmed via (^{13}\text{C})-NMR, showing distinct carbonyl resonances at δ 165–170 ppm (thiazolidinedione C4=O) and δ 175–178 ppm (quinolone C4=O). Computational modeling (DFT-B3LYP/6-31G) validates the *S-configuration at C6 of the fluoroquinolone as optimal for target binding, guiding precursor selection [1].
Table 2: Alkylation Efficiency with Fluoroquinolone Electrophiles
Electrophile | Reaction Conditions | Time (h) | Conversion (%) | Regioselectivity (N3:O-alkyl, ratio) |
---|---|---|---|---|
Norfloxacin bromoacetate | DMF, 0°C, K2CO3 | 2 | 95 | 99:1 |
Ciprofloxacin mesylate | DMF, 5°C, Cs2CO3 | 5 | 88 | 95:5 |
Process intensification focuses on enhancing atom economy and reducing purification complexity. Solvent screening identifies dimethyl sulfoxide (DMSO) as optimal for Knoevenagel condensation (yield: 92% vs. 78% in ethanol), facilitating higher substrate solubility. For N-alkylation, switching from batch to flow chemistry (microreactor, 100°C, 10 min residence time) improves throughput by 40% and reduces di-alkylated impurities to <0.5% [1] [5]. Fractional factorial design (DoE) identifies three critical parameters for yield optimization:
Final-step crystallization from ethanol/water (4:1) achieves 99.5% purity, eliminating silica gel chromatography. Lifecycle analysis shows a 30% reduction in E-factor (kg waste/kg product) versus traditional routes, aligning with green chemistry principles [1] [5].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2